molecular formula C21H22FN3O3 B10867344 (4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10867344
M. Wt: 383.4 g/mol
InChI Key: TVOCIGHZUSWMQI-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in various scientific fields This compound features a pyrazolone core, substituted with fluorophenyl and methoxyphenyl groups, and a hydroxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution or via Suzuki coupling reactions.

    Side Chain Modification: The hydroxypropylamino side chain is introduced through nucleophilic substitution reactions, often using alkyl halides or epoxides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropylamino side chain, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolone core or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino side chain may yield aldehydes or ketones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific biological context, but typically involve binding to active sites or allosteric sites, altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to its analogs, the fluorophenyl substitution in (4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties, potentially enhancing its biological activity and stability. The presence of the methoxy group further differentiates it by influencing its solubility and interaction with biological targets.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H22FN3O3/c1-14(23-12-3-13-26)19-20(15-4-10-18(28-2)11-5-15)24-25(21(19)27)17-8-6-16(22)7-9-17/h4-11,24,26H,3,12-13H2,1-2H3

InChI Key

TVOCIGHZUSWMQI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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